molecular formula C8H15NS B1345678 2-Isothiocyanatoheptane CAS No. 21663-51-4

2-Isothiocyanatoheptane

Cat. No. B1345678
CAS RN: 21663-51-4
M. Wt: 157.28 g/mol
InChI Key: UPTLUDLHIIYPNC-UHFFFAOYSA-N
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Description

2-Isothiocyanatoheptane, also known as 2-ITC, is a sulfur-containing organic compound with a molecular structure of C7H11NS . It is a member of the isothiocyanates family, which is known for its diverse range of biological activities.


Synthesis Analysis

A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method assumes no chemical information and collects a mere 60% of the full dataset to enable faster characterization of the molecule .


Molecular Structure Analysis

The molecular formula of 2-Isothiocyanatoheptane is C8H15NS . The molecular weight is 157.276 . The IUPAC Standard InChIKey is UPTLUDLHIIYPNC-UHFFFAOYSA-N .

Scientific Research Applications

Nanotechnology and Material Science

2-Isothiocyanatoheptane, like other isothiocyanate-functionalized compounds, may have applications in nanotechnology and material science. For instance, ultrathin two-dimensional (2D) nanomaterials, highlighted for their physical, chemical, electronic, and optical properties, have seen significant advances in various potential applications including electronics, batteries, solar cells, and sensors (Tan et al., 2017). Isothiocyanate groups might be used in the synthesis or modification of these nanomaterials to enhance their properties or functionalities.

Cancer Prevention and Therapeutic Effects

Isothiocyanates from cruciferous vegetables, which include compounds like 2-Isothiocyanatoheptane, have been extensively studied for their chemopreventive and therapeutic effects against various cancers. These compounds modulate carcinogen metabolism, and their efficacy in blocking chemical carcinogenesis in animal models has been documented (Talalay & Fahey, 2001). They work by inducing phase 2 proteins which are effective in reducing susceptibility to carcinogens.

Molecular Magnetism

In the field of molecular magnetism, isothiocyanates, including potentially 2-Isothiocyanatoheptane, have been utilized in creating Single-Molecule Magnet (SMM) behavior. Such molecules exhibit slow relaxation of magnetization, a property valuable in data storage and quantum computing (Jurca et al., 2011).

Biomedical Imaging and Monitoring

Isothiocyanate compounds are used in biomedical imaging, particularly in fluorescence imaging for cellular and molecular processes. For example, isothiocyanate-functionalized compounds have been developed for real-time monitoring of mitophagy, a type of autophagy in cells, demonstrating their potential in medical diagnostics and research (Zhang et al., 2015).

Chemoprevention and Disease Mitigation

Isothiocyanates, such as 2-Isothiocyanatoheptane, are being investigated for their potential in disease prevention and therapy. Clinical trials employing isothiocyanates have been conducted for a range of diseases, including cancer and autism. These studies suggest an opportunity to incorporate them into larger human disease mitigation efforts (Palliyaguru et al., 2018).

Genotoxic Potential and Chemoprevention

While isothiocyanates have shown promising chemopreventive activities, their genotoxic potential is a subject of study. They form adducts with DNA, which may induce gene mutations and chromosomal aberrations, raising considerations for their safe use in high concentrations in dietary supplements and functional foods (Fimognari et al., 2012).

properties

IUPAC Name

2-isothiocyanatoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTLUDLHIIYPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944267
Record name 2-Isothiocyanatoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanatoheptane

CAS RN

21663-51-4
Record name 2-Heptane isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021663514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isothiocyanatoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21663-51-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Michalski, D Cież - Journal of Molecular Structure, 2013 - Elsevier
… Conformational analysis of (2R)-2-isothiocyanatoheptane 2a indicated a presence of three major conformers and their relative populations were summarized in Table 1. Similarly to 1a …
Number of citations: 3 www.sciencedirect.com
FE Nielsen, TB Bodvarsdottir, A Worsaae… - Journal of medicinal …, 2002 - ACS Publications
6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives were synthesized and characterized as activators of adenosine 5‘-triphosphate (ATP) sensitive …
Number of citations: 55 pubs.acs.org

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